molecular formula C12H17NO B13600128 2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one

2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one

Cat. No.: B13600128
M. Wt: 191.27 g/mol
InChI Key: AHMUIJUZADHYHZ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one is a chemical compound of interest in organic synthesis and pharmaceutical research. It features an aminoketone structure with a mesitylene (2,4,6-trimethylphenyl) group. Compounds with similar 2,4,6-trimethylphenyl propanolamine structures are noted in scientific literature for their use in synthesizing more complex molecules, such as those studied for potential pharmacological activity . For instance, related structural motifs are found in intermediates used to create compounds with muscle relaxant properties . As a building block, this compound can be valuable for exploring new chemical entities and studying structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-amino-1-(2,4,6-trimethylphenyl)propan-1-one

InChI

InChI=1S/C12H17NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10H,13H2,1-4H3

InChI Key

AHMUIJUZADHYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(C)N)C

Origin of Product

United States

Preparation Methods

Direct Synthesis via α-Haloketone Displacement

One of the most commonly reported synthetic routes to α-aminoketones like 2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one involves nucleophilic substitution of an α-haloketone with an amine nucleophile.

  • Starting Materials:

    • α-Haloketone derivative (e.g., 1-(2,4,6-trimethylphenyl)-2-haloketone)
    • Amine (commonly ammonia or primary amines)
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
    • Temperature: Mild heating (40–80 °C) to facilitate substitution
    • Time: Several hours to completion
  • Mechanism:
    The amine attacks the electrophilic α-carbon adjacent to the carbonyl, displacing the halide ion and forming the α-aminoketone.

This method benefits from straightforward starting materials and moderate conditions but can face challenges with steric hindrance due to the trimethyl substitution on the aromatic ring.

Biocatalytic Transamination

A more recent and environmentally friendly approach involves enzymatic transamination of the corresponding α-keto ketone to the α-aminoketone.

  • Substrate: 1-(2,4,6-trimethylphenyl)propan-1-one (α-keto ketone)
  • Enzyme: Transaminases (aminotransferases) capable of accepting bulky aromatic substrates
  • Cofactors: Pyridoxal phosphate (PLP)
  • Reaction Conditions:

    • Aqueous buffer systems at neutral to slightly basic pH (7–9)
    • Temperature: 30–40 °C
    • Amine donor: Typically alanine or isopropylamine
  • Advantages:

    • High stereoselectivity producing chiral α-aminoketones
    • Mild aqueous conditions, avoiding harsh chemicals
    • Potential for one-pot cascade reactions to improve yield and purity.

Rhodium(II)-Catalyzed N–H Bond Insertion

An advanced synthetic method involves rhodium(II)-catalyzed insertion of metallocarbenes into the N–H bond of α-aminoketones or related precursors.

  • Process:

    • Preparation of 1-sulfonyl-1,2,3-triazoles as carbene precursors
    • Rhodium(II)-acetate catalyzed denitrogenation to generate electrophilic rhodium azavinyl carbenes
    • Carbene insertion into the N–H bond of secondary α-aminoketones to form aminoalkenes, which can be cyclized subsequently.
  • Reaction Optimization Data (Representative):

Entry Catalyst Solvent Temp (°C) Yield (%)
1 Rh2(OAc)4 CHCl3 60 81
8 Rh2(OAc)4 Toluene 60 93
9 Rh2(OAc)4 Toluene 80 94

Note: Rhodium catalysts with bulky ligands showed no reaction, indicating steric factors are critical.

Cyclodehydration to Heterocycles

Following N–H insertion, cyclodehydration using Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2) can convert intermediates into heterocyclic compounds like 3-azapyrroles.

  • Typical Conditions:
    • BF3·OEt2 (1–3 equivalents)
    • Solvent: Dichloromethane (CH2Cl2)
    • Temperature: 60–80 °C
    • Yields up to 72% reported under optimized conditions.

Comparative Summary of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
α-Haloketone Nucleophilic Substitution α-Haloketone, Amine Mild heating, polar solvents Simple, accessible reagents Steric hindrance, possible side reactions
Biocatalytic Transamination α-Keto ketone, Amine donor Aqueous buffer, mild temp High stereoselectivity, green chemistry Requires enzyme availability, substrate specificity
Rh(II)-Catalyzed N–H Insertion 1-Sulfonyl-1,2,3-triazoles, α-Aminoketones Rhodium catalyst, organic solvents, moderate temp Modular, high yield, versatile Expensive catalyst, sensitive to sterics
Cyclodehydration (Post-Insertion) N–H insertion intermediate Lewis acid, organic solvent, heat Enables heterocycle formation Requires careful control to avoid decomposition

Research Findings and Perspectives

  • The biocatalytic approach is gaining traction due to its environmental benefits and ability to produce enantiomerically pure products, which is crucial for pharmaceutical applications.

  • Rhodium(II)-catalyzed N–H insertion reactions provide a powerful modular route to functionalized α-aminoketones and downstream heterocycles, though catalyst cost and sensitivity to substrate structure are considerations.

  • Traditional nucleophilic substitution remains a reliable method but may require optimization to overcome steric hindrance from the 2,4,6-trimethylphenyl group.

  • The combination of these methods in cascade or one-pot reactions is an emerging strategy to improve efficiency and reduce purification steps, as demonstrated in recent synthetic studies.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-mesitylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of mesityl ketone or mesityl carboxylic acid.

    Reduction: Formation of 2-amino-1-mesitylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-mesitylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-mesitylpropan-1-one involves its interaction with specific molecular targets The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function The mesityl group provides steric hindrance, affecting the compound’s reactivity and interactions

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical differences between 2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one and related compounds:

Compound Name (IUPAC) CAS No. Molecular Formula Substituents (Phenyl Ring) Functional Groups Molecular Weight
This compound Not provided C₁₂H₁₇NO 2,4,6-trimethyl Ketone, primary amine 191.27 g/mol*
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Not provided C₁₁H₁₅NO 3-methyl Ketone, secondary amine 177.24 g/mol
2-(Methylamino)-1-(2,4,5-trimethylphenyl)propan-1-one (2,4,5-TMMC) Not provided C₁₃H₁₉NO 2,4,5-trimethyl Ketone, secondary amine 205.30 g/mol
1-(2,4,6-Trimethylphenyl)propan-1-one 2040-15-5 C₁₂H₁₆O 2,4,6-trimethyl Ketone 176.25 g/mol
2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-one 2040-22-4 C₁₃H₁₈O 2,4,6-trimethyl Ketone 190.28 g/mol

*Calculated based on molecular formula.

Key Observations:

Amino Group Presence: The target compound is distinguished by a primary amine group, whereas analogs like 2-(Methylamino)-1-(3-methylphenyl)propan-1-one and 2,4,5-TMMC feature secondary amines (methylamino groups) .

Phenyl Substitution Patterns: The 2,4,6-trimethylphenyl group (mesityl) in the target compound creates steric hindrance and electron-donating effects due to symmetric methyl substitution. In contrast, 2,4,5-TMMC has an asymmetric substitution pattern, altering electronic distribution and reactivity .

Ketone vs. Amino-Ketone: Compounds like 1-(2,4,6-trimethylphenyl)propan-1-one (CAS 2040-15-5) lack the amino group entirely, rendering them less polar and more lipophilic compared to the target compound .

Regulatory and Pharmacological Context

  • Regulatory Status : 2,4,5-TMMC (a positional isomer with 2,4,5-trimethyl substitution) is listed in regulatory documents as a controlled psychoactive substance, highlighting the importance of substitution patterns in legal classification .
  • Pharmacological Implications: The primary amine in the target compound may enhance interactions with amine-sensitive biological targets (e.g., neurotransmitter receptors) compared to secondary amine analogs or non-aminated ketones .

Biological Activity

Introduction

2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one is an organic compound notable for its amino and ketone functional groups. Its molecular formula is C13_{13}H19_{19}NO, with a molecular weight of approximately 191.27 g/mol. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a propan-1-one backbone with a 2,4,6-trimethylphenyl substituent. The presence of the amino group allows for hydrogen bonding interactions with proteins and nucleic acids, which is critical for its biological activity.

Biological Activity

Mechanism of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function.
  • Steric Effects: The bulky mesityl group provides steric hindrance that can affect the compound’s reactivity and interactions with biological targets.

Therapeutic Potential

Research has indicated that this compound may exhibit various therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacteria and fungi.
  • Cytotoxic Effects: Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.

Research Findings

Several studies have explored the biological activity of this compound:

  • Binding Affinities: Interaction studies demonstrate that this compound has significant binding affinities with specific protein targets. This is crucial for understanding its potential therapeutic roles .
  • Case Studies:
    • A study focused on the synthesis of derivatives of this compound reported enhanced biological activity in modified structures compared to the parent compound .
    • Another case study highlighted its role as a precursor in drug synthesis, showcasing its versatility in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits activity against certain bacterial strains
CytotoxicPotential anticancer effects observed in cell lines
Binding AffinitySignificant interaction with protein targets

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting mesitylene (2,4,6-trimethylbenzene) with a propanone derivative under acidic or basic catalysis. Reaction temperature (50–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact yield and purity. For example, prolonged heating (>24 hours) may lead to side products like demethylated derivatives or ring-opened fragments, as observed in analogous phenylpropanone syntheses .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the mesityl group (three methyl singlets at δ ~2.3 ppm) and the ketone carbonyl (~208 ppm in 13^13C).
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and bond angles. SHELXL refinement is preferred for high-resolution data to minimize R-factors .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C13_{13}H19_{19}NO, theoretical MW: 205.15).

Q. How does steric hindrance from the 2,4,6-trimethylphenyl group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The bulky mesityl group reduces accessibility to the carbonyl carbon, slowing nucleophilic attack. Kinetic studies using substituted phenylpropanones show that trimethyl substitution decreases reaction rates by 40–60% compared to unsubstituted analogs. Polar aprotic solvents (e.g., DMSO) can mitigate steric effects by stabilizing transition states .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) when synthesizing stereoisomers of this compound?

  • Methodological Answer : Contradictions in ee values often arise from chiral column selection in HPLC analysis. Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase for better resolution. Validate results with circular dichroism (CD) spectroscopy or X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, considering its structural analogs?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric assays. Compare with analogs like 2-Amino-1-(3-hydroxyphenyl)propan-1-one, which show MAO-B selectivity .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-Dopamine for dopamine receptors) can quantify affinity. Molecular docking simulations (AutoDock Vina) predict binding poses based on the compound’s hydrophobic mesityl group .

Q. How should researchers address conflicting data regarding the compound’s solubility and stability in different solvents?

  • Methodological Answer : Contradictions arise from impurities or solvent polarity effects. Use HPLC-UV to assess purity (>98%) before solubility testing. Stability studies (24–72 hours) in DMSO, ethanol, and water at 25°C/37°C can identify degradation products via LC-MS. For example, ketone reduction to secondary alcohols may occur in protic solvents .

Notes

  • Methodological Rigor : Emphasized reproducibility, validation via orthogonal techniques (e.g., XRD + NMR), and conflict resolution through controlled experiments.
  • Advanced Techniques : Highlighted computational modeling (docking) and chiral resolution methods to address stereochemical challenges.

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